4-butyl-2-oxo-2H-chromen-7-yl benzoate
Description
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-3-7-15-12-19(21)24-18-13-16(10-11-17(15)18)23-20(22)14-8-5-4-6-9-14/h4-6,8-13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDZDXMIIYKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoic acid derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature for a specific duration to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-oxo-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Overview
4-butyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention in various fields due to its diverse biological activities and potential applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
The compound exhibits promising pharmacological properties:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
- Antioxidant Properties : The antioxidant activity of this compound suggests its potential use in preventing oxidative stress-related conditions.
- Anticancer Potential : Preliminary studies have shown that it may possess cytotoxic effects against various cancer cell lines, indicating its utility in cancer therapy development.
Biological Imaging
Due to its chromophoric nature, this compound can function as a fluorescent probe. This property allows it to be utilized in biological imaging applications, aiding in the visualization of cellular processes and structures.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent for Complex Molecule Synthesis : It can be employed to synthesize more complex molecules through various organic reactions, including acylation and esterification.
- Synthesis of Functionalized Derivatives : The reactivity of the benzoate group allows for the introduction of different functional groups, expanding the chemical library available for research.
Case Studies
Several studies have highlighted the applications and effects of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.47 μM. |
| Study B | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |
| Study C | Fluorescent Probes | Utilized as a fluorescent marker in live-cell imaging, providing insights into cellular dynamics. |
Mechanism of Action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways. The compound’s chromenone structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity : The 4-butyl group increases hydrophobicity relative to smaller substituents, which may enhance membrane permeability in biological systems .
- Spectral Shifts : The C=O stretching in IR remains consistent (~1725–1730 cm⁻¹) across analogs, while substituent-specific signals (e.g., C–Cl at 744 cm⁻¹ or tert-butyl carbons in NMR) aid structural elucidation .
Q & A
Basic: What are the established synthetic protocols for 4-butyl-2-oxo-2H-chromen-7-yl benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the chromen core. A common approach includes:
Coumarin Core Formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 2-oxo-2H-chromen backbone .
Butyl Group Introduction : Alkylation at the 4-position using 1-bromobutane in the presence of a base (e.g., K₂CO₃) .
Esterification : Reaction of the 7-hydroxy group with benzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .
Critical Parameters :
- Temperature control (60–80°C for alkylation; room temperature for esterification).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to mitigate low yields during the final esterification step?
Methodological Answer:
Low yields often stem from steric hindrance at the 7-position or competing side reactions. Strategies include:
- Catalyst Screening : Use of N-hydroxysuccinimide (NHS) to activate the benzoyl chloride, reducing reaction time from 24h to 6h .
- Solvent Optimization : Switching from DCM to THF improves solubility of intermediates, increasing yields by ~15% .
- In Situ Monitoring : Employing TLC or HPLC-MS to track esterification progress and terminate reactions at 85–90% conversion to avoid byproduct formation .
Data Contradiction Note : Some studies report higher yields in DCM due to better acyl chloride stability, necessitating lab-specific validation .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Key signals include δ 8.1–8.3 ppm (benzoyl aromatic protons), δ 6.2–6.4 ppm (chromen C3-H), and δ 0.9–1.6 ppm (butyl chain) .
- ¹³C NMR : Carbonyl signals at δ 160–165 ppm (chromen-2-one and ester groups) .
- IR : Strong absorbance at 1730–1750 cm⁻¹ (C=O stretching for ester and lactone) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 367.1 .
Advanced: How can crystallographic data resolve ambiguities in substituent positioning?
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving regiochemical uncertainties (e.g., butyl vs. benzoyl orientation). Key steps:
Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals .
Data Analysis :
- Compare bond lengths (e.g., C7-O ester bond ≈ 1.36 Å vs. C4-butyl bond ≈ 1.48 Å) .
- Torsion angles confirm planarity of the chromen system and steric effects from the butyl group .
Contradiction Alert : Discrepancies in reported bond lengths (e.g., 1.36 Å vs. 1.41 Å in vs. 8) may arise from crystallization solvents or temperature.
Basic: What biological activities have been preliminarily reported for this compound?
Methodological Answer:
Initial screening in in vitro models suggests:
- Anticoagulant Activity : 2x higher thrombin inhibition than 7-hydroxycoumarin (IC₅₀ = 12 μM) .
- Antimicrobial Effects : Moderate activity against S. aureus (MIC = 32 μg/mL) via membrane disruption, validated by SYTOX Green uptake assays .
- Antioxidant Potential : DPPH radical scavenging (EC₅₀ = 45 μM), linked to the electron-donating benzoyl group .
Advanced: How can mechanistic studies elucidate its anticoagulant activity despite conflicting cytotoxicity data?
Methodological Answer:
Contradictions arise when high anticoagulant activity (e.g., 85% thrombin inhibition) coexists with cytotoxicity (e.g., HepG2 IC₅₀ = 20 μM). Methodological approaches:
Target Validation : Surface plasmon resonance (SPR) to confirm direct binding to thrombin (KD = 8.2 nM) .
Off-Target Profiling : Kinase panel screens (e.g., Eurofins) identify unintended interactions with apoptotic kinases (e.g., JNK1/2) .
Structural Analog Testing : Comparing with non-cytotoxic analogs (e.g., methyl instead of butyl) isolates substituent-specific effects .
Basic: What computational tools are used to predict physicochemical properties?
Methodological Answer:
- LogP Calculation : SwissADME predicts logP = 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility : ACD/Labs software estimates aqueous solubility = 0.12 mg/mL, necessitating formulation with cyclodextrins .
- Drug-Likeness : Veber’s rules (TPSA = 65 Ų, rotatable bonds = 6) suggest oral bioavailability potential .
Advanced: How do substituent modifications impact photostability in material science applications?
Methodological Answer:
The benzoyl group enhances UV absorption (λmax = 320 nm) but reduces photostability vs. unsubstituted coumarins. Strategies:
- Accelerated Testing : Expose thin films to UVB (310 nm) for 48h; quantify degradation via HPLC (e.g., 22% decomposition vs. 8% for methyl analogs) .
- Stabilizers : Add 1% TiO₂ nanoparticles reduces decomposition to 9% by scattering UV .
- Mechanistic Insight : TD-DFT calculations show the butyl group increases non-radiative decay, lowering fluorescence quantum yield (Φ = 0.15 vs. 0.33 for ethyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
